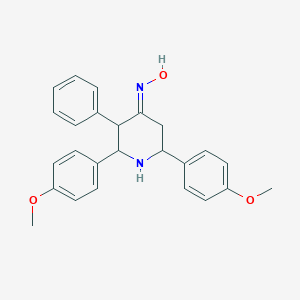
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-viral properties. Additionally, it has been found to possess antioxidant properties, which may make it useful in the prevention of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential use in the prevention of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime can be achieved through a multi-step process involving the reaction of 4-methoxybenzaldehyde with acetone to form 4-methoxyphenylacetone. This intermediate is then reacted with aniline to form 2,6-bis(4-methoxyphenyl)-3-phenyl-4-piperidinone, which is subsequently converted to the oxime derivative by reaction with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
124069-17-6 |
|---|---|
Nom du produit |
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime |
Formule moléculaire |
C25H26N2O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(NE)-N-[2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H26N2O3/c1-29-20-12-8-17(9-13-20)22-16-23(27-28)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(30-2)15-11-19/h3-15,22,24-26,28H,16H2,1-2H3/b27-23+ |
Clé InChI |
GCLAIBRPWZANLY-SLEBQGDGSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2C/C(=N\O)/C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Synonymes |
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinamine oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



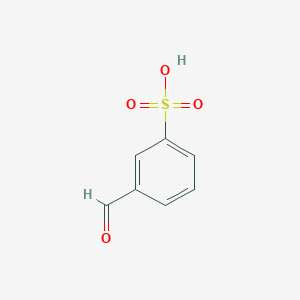
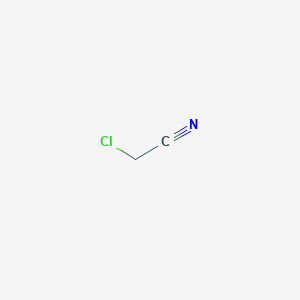
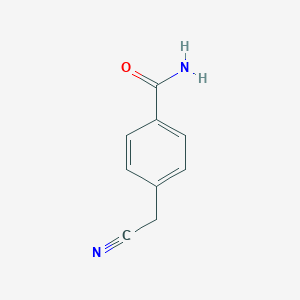
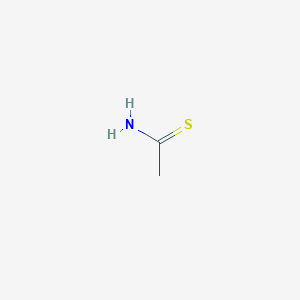
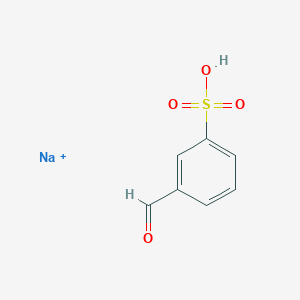
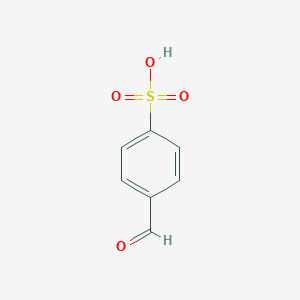
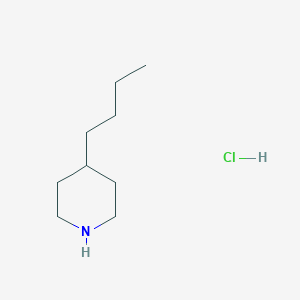
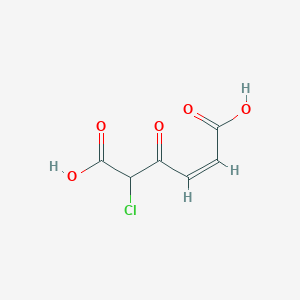
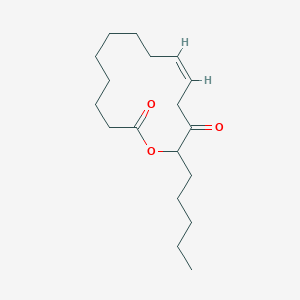
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
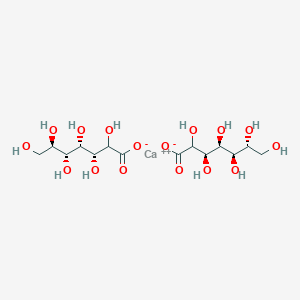
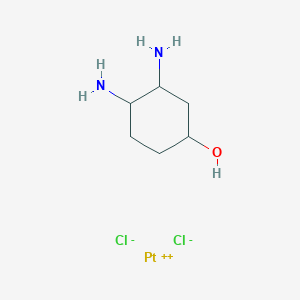
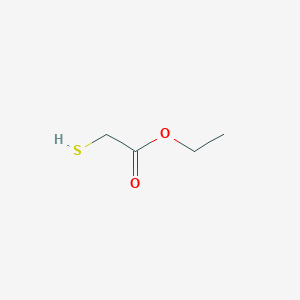
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)